Solvent-Controlled Regioselectivity in Aryne Formation: 5,6-Difluoroindole vs. Other Indolynes
Unlike 4,5- or 6,7-indole arynes, the 5,6-difluoroindole system exhibits unique, solvent-dependent regioselectivity in aryne formation, allowing for divergent access to two distinct indolyne intermediates from a single precursor [1]. This behavior is not observed with the parent indole or other benzenoid indolynes.
| Evidence Dimension | Regioselectivity of Aryne Formation (Indolyne Type Generated) |
|---|---|
| Target Compound Data | 5-Fluoro-6,7-indolyne (in ether) OR 5,6-indolyne (in toluene) |
| Comparator Or Baseline | 4,5-Indolyne: Single product; 6,7-Indolyne: Single product, sterically congested |
| Quantified Difference | Divergent, solvent-controlled regioselectivity exclusive to the 5,6-difluoro scaffold. |
| Conditions | Reaction of 5,6-difluoroindole with n-BuLi in either diethyl ether or toluene, leading to metal-halogen exchange and aryne formation. |
Why This Matters
This unique reactivity provides a strategic advantage in complex molecule synthesis, offering access to distinct chemical space from a single, commercially available building block and reducing the number of synthetic steps required for analog generation.
- [1] Buszek, K. R., Brown, N., & Luo, D. (2009). Regioselective Diels–Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes. Tetrahedron Letters, 50(1), 63–65. View Source
